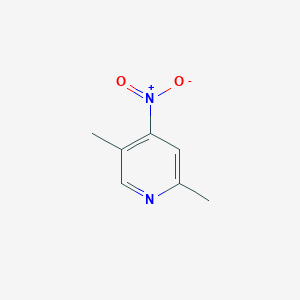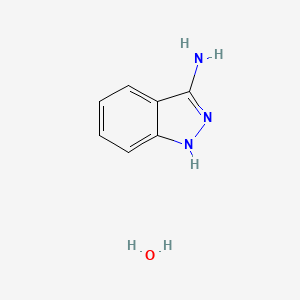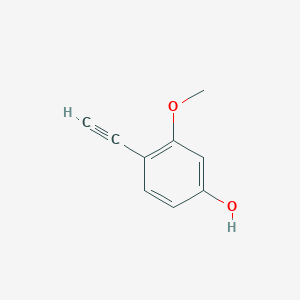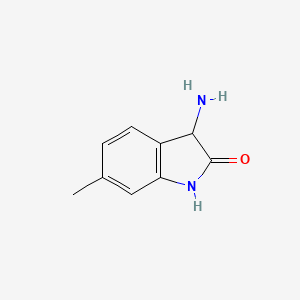![molecular formula C9H11N3 B11921146 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of three methyl groups at positions 3, 4, and 6 of the pyrazolo[4,3-c]pyridine ring system imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridin umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Bildung des Pyrazolrings durch die Reaktion von Hydrazinderivaten mit 1,3-Diketonen oder α,β-ungesättigten Carbonylverbindungen unter sauren oder basischen Bedingungen.
Cyclisierung mit Pyridin: Das Pyrazol-Zwischenprodukt wird anschließend mit einem Pyridinderivat zur Cyclisierung gebracht. Dieser Schritt erfordert häufig die Verwendung von starken Säuren oder Basen, um den Ringschluss zu erleichtern.
Methylierung: Der letzte Schritt beinhaltet die Einführung von Methylgruppen an den Positionen 3, 4 und 6. Dies kann durch Alkylierungsreaktionen unter Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base erreicht werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridin kann kontinuierliche Verfahren umfassen, um Ausbeute und Reinheit zu verbessern. Die Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese deutlich verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Methylgruppen, unter Verwendung von Nukleophilen wie Halogeniden oder Aminen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenide oder Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Pyrazolopyridin-Oxiden.
Reduktion: Bildung von reduzierten Pyrazolopyridin-Derivaten.
Substitution: Bildung von substituierten Pyrazolopyridin-Derivaten.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen.
Biologie: Untersucht wegen seines Potenzials als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht wegen seiner möglichen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Verwendung bei der Entwicklung von fortschrittlichen Materialien und als Katalysator in verschiedenen chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an aktive Stellen binden und so die Aktivität dieser Zielstrukturen hemmen oder modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, darunter die Hemmung der Zellproliferation, die Induktion der Apoptose oder die Modulation von Stoffwechselwegen.
Wirkmechanismus
The mechanism of action of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1H-Pyrazolo[3,4-b]pyridin: Ein weiteres Mitglied der Pyrazolopyridin-Familie mit unterschiedlichen Substitutionssmustern.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin: Eine Verbindung mit Amino- und Azidogruppen, die eine unterschiedliche chemische Reaktivität und Anwendungen aufweist.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Ein Phenylpyrazolderivat mit unterschiedlichen biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3,4,6-trimethyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-5-4-8-9(6(2)10-5)7(3)11-12-8/h4H,1-3H3,(H,11,12) |
InChI-Schlüssel |
UCBGTDYKSFSWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NNC(=C2C(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)






![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)


